Methyl 6-amino-2-chloronicotinate
Overview
Description
Methyl 6-amino-2-chloronicotinate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of nicotinic acid and features a methyl ester group, an amino group at the 6-position, and a chlorine atom at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-2-chloronicotinate can be synthesized through several synthetic routes. One common method involves the chlorination of methyl nicotinate followed by amination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) for methoxylation and ammonia (NH3) for amination.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amino derivatives, while oxidation can produce carboxylic acids or other oxidized forms.
Scientific Research Applications
Methyl 6-amino-2-chloronicotinate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of methyl 6-amino-2-chloronicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting or modulating the activity of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being investigated .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
Methyl 2-amino-6-chloronicotinate: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness
Methyl 6-amino-2-chloronicotinate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development .
Biological Activity
Methyl 6-amino-2-chloronicotinate is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Overview
- Molecular Formula : C7H7ClN2O2
- Molecular Weight : 186.6 g/mol
- CAS Number : 849805-25-0
This compound is an organic compound belonging to the class of chloronicotinates, which are derivatives of nicotinic acid. Its structure includes an amino group and a chlorine atom, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Salmonella enterica, suggesting potential applications in treating bacterial infections . The compound's mechanism appears to involve interference with bacterial cell wall synthesis and function.
Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation . The ability to affect gene expression related to tumor growth makes it a candidate for further exploration in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- Enzyme Interaction : It is known to interact with enzymes involved in nicotinic acid metabolism, potentially influencing metabolic pathways critical for cellular function.
- Cell Signaling Modulation : The compound modulates signaling molecules that regulate cell proliferation and apoptosis, indicating its role in cancer treatment strategies .
Study on Antimicrobial Activity
A significant study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Salmonella enterica | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound has a broad spectrum of activity against common pathogens, warranting further investigation into its therapeutic potential.
Anticancer Activity Assessment
In a separate study focused on its anticancer properties, this compound was tested against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
The results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle regulation.
Properties
IUPAC Name |
methyl 6-amino-2-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTUSFIIARZCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731171 | |
Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004294-64-7 | |
Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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